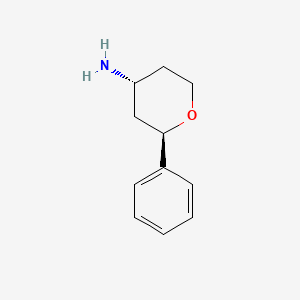

(2R,4R)-2-Phényltétrahydro-2H-pyran-4-amine

Vue d'ensemble

Description

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine: is a chiral organic compound that features a tetrahydropyran ring with a phenyl group and an amine group attached

Applications De Recherche Scientifique

Organic Synthesis

Chiral Building Block

The compound is primarily utilized as a chiral building block in organic synthesis. Its stereochemistry allows for the preparation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry where the efficacy and safety of drugs often depend on their chirality. The synthesis typically involves using chiral catalysts to maintain the desired stereochemical configuration during reactions.

Synthetic Routes

Common synthetic methods include:

- Reduction of Ketones or Imines : Utilizing chiral reducing agents to obtain the amine.

- Oxidation and Substitution Reactions : The compound can undergo various transformations, including oxidation to form ketones and nucleophilic substitutions to produce diverse amine derivatives.

Medicinal Chemistry

Drug Development

In medicinal chemistry, (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules stereospecifically enhances its potential for creating more effective pharmaceuticals .

Therapeutic Applications

Research indicates that derivatives of this compound could be useful in treating various conditions, including:

- Neuropathic Pain

- Inflammatory Disorders

- Fibrotic Disorders

These applications stem from its ability to modulate biological targets selectively, which can lead to improved treatment outcomes .

Biological Research

Interaction with Biological Targets

The mechanism of action involves selective binding to specific molecular targets such as enzymes or receptors. This selective interaction can modulate their activity, leading to diverse biological effects depending on the context of use .

Industrial Applications

Fine Chemicals Production

In industrial settings, (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine serves as an intermediate in the synthesis of fine chemicals and agrochemicals. Its role as a precursor in manufacturing processes highlights its importance beyond laboratory research.

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Organic Synthesis | Chiral Building Block | Used for synthesizing enantiomerically pure compounds; involves reduction and substitution reactions. |

| Medicinal Chemistry | Drug Development | Investigated for therapeutic properties; potential lead compound for targeting specific receptors. |

| Biological Research | Interaction with Biological Targets | Modulates enzyme/receptor activity through selective binding; relevant for drug efficacy studies. |

| Industrial Applications | Production of Fine Chemicals | Serves as an intermediate in agrochemical synthesis; highlights industrial relevance. |

Case Studies

- Chiral Drug Development : Research has demonstrated that compounds derived from (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine exhibit enhanced selectivity and potency against specific biological targets compared to their non-chiral counterparts.

- Therapeutic Efficacy in Pain Management : Studies have shown that derivatives of this compound effectively alleviate neuropathic pain in animal models, suggesting a promising avenue for future analgesic drug development.

- Synthesis of Agrochemicals : The compound has been successfully employed in synthesizing various agrochemicals that require precise stereochemistry for optimal biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an imine, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, can also be employed to obtain the desired product with high enantiomeric purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: The compound can be reduced further to form various amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Mécanisme D'action

The mechanism of action of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can result in various biological effects, depending on the target and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

(2S,4S)-2-Phenyltetrahydro-2H-pyran-4-amine: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents, which may have varying chemical and biological properties.

Uniqueness: The uniqueness of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine lies in its specific stereochemistry, which can impart distinct biological activities and chemical reactivity compared to its enantiomers and other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine, a chiral organic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a tetrahydropyran ring with a phenyl and an amine group, making it a valuable building block for the synthesis of biologically active molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine is derived from its stereochemistry and functional groups. The compound's structure can be represented as follows:

The biological activity of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its chiral nature allows it to bind selectively to these targets, which can modulate their activity. This selective binding is crucial for developing drugs with enhanced efficacy and reduced side effects.

1. Therapeutic Potential

Research indicates that (2R,4R)-2-phenyltetrahydro-2H-pyran-4-amine may serve as a lead compound in drug development targeting various conditions:

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit chemokine receptors such as CCR2, which play a role in inflammatory diseases. Inhibition of CCR2 can potentially reduce monocyte trafficking in conditions like rheumatoid arthritis and multiple sclerosis .

- Analgesic Properties : Studies have shown that compounds structurally related to (2R,4R)-2-phenyltetrahydro-2H-pyran-4-amine exhibit analgesic effects by modulating pain pathways in the spinal cord .

2. Synthesis of Bioactive Compounds

The compound serves as a chiral building block in synthesizing various biologically active molecules. Its ability to undergo asymmetric reactions makes it valuable for creating enantiomerically pure compounds .

Case Study 1: Synthesis of COX-II Inhibitors

A study highlighted the use of (2R,4R)-2-phenyltetrahydro-2H-pyran-4-amine in developing selective COX-II inhibitors. These inhibitors are crucial in treating inflammatory conditions by reducing the production of prostaglandins .

Case Study 2: Biocatalyzed Reactions

Research demonstrated the biocatalyzed preparation of optically enriched stereoisomers from related tetrahydropyran derivatives. This method showcased the potential for synthesizing complex molecules with high stereochemical fidelity .

Comparative Analysis

To better understand the biological activity of (2R,4R)-2-phenyltetrahydro-2H-pyran-4-amine, a comparison with its enantiomer (2S,4S)-2-phenyltetrahydro-2H-pyran-4-amine reveals significant differences in biological activity due to stereochemistry.

| Compound | Biological Activity | Therapeutic Applications |

|---|---|---|

| (2R,4R)-2-phenyltetrahydro... | Selective CCR2 inhibition | Anti-inflammatory agents |

| (2S,4S)-2-phenyltetrahydro... | Reduced interaction with biological targets | Less effective as therapeutic agent |

Propriétés

IUPAC Name |

(2R,4R)-2-phenyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMBPQOUYCSFLZ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C[C@@H]1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733212 | |

| Record name | (2R,4R)-2-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911826-56-7 | |

| Record name | (2R,4R)-2-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.